1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is the Kappa Opioid Receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.
Mode of Action
This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s typical effects.
Biochemical Pathways
By blocking the KOR, this compound interferes with the normal functioning of the opioid system , a complex network of receptors and signaling molecules involved in pain perception and mood regulation .
Pharmacokinetics
The compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well-absorbed into the body, distributed to the necessary tissues, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, or the extent to which it can reach its target in the body and exert its effects.
Result of Action
In animal studies, oral administration of this compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic applications in conditions related to the opioid system, such as pain and mood disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability and efficacy. Furthermore, the compound’s pharmacokinetics and effects can be affected by factors such as the individual’s physiological state, the presence of other substances in the body, and genetic variations in the KOR or other components of the opioid system.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-13-8-10-17(11-9-13)15-7-3-5-12-4-1-2-6-14(12)15;;/h1-2,4,6,13,15H,3,5,7-11,16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYTWZNJUVOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCC(CC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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